N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-20(17-7-5-4-6-8-17)24(30)25-15-16-32-22-14-13-21-26-27-23(29(21)28-22)18-9-11-19(31-2)12-10-18/h4-14,20H,3,15-16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZINKCQSHALZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide is a complex chemical compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 396.45 g/mol. It features a triazolo-pyridazine structure that is known to contribute to various biological activities.
- Antimicrobial Activity : Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various pathogens including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The triazole ring has been associated with anticancer activity through various mechanisms including apoptosis induction and inhibition of tumor growth. Recent studies have highlighted triazole derivatives as potential candidates for cancer therapy due to their ability to target specific kinases involved in cancer cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .
Pharmacological Profile
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally related to this compound). The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria such as MRSA .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and marked increases in apoptosis markers. These findings support the potential application of these compounds in cancer therapeutics .
- Inflammation Models : Animal models treated with triazole derivatives demonstrated reduced inflammation markers compared to control groups, indicating a promising avenue for further research into their anti-inflammatory capabilities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance:
- Mechanism : The triazole moiety disrupts cell wall synthesis in bacteria.
- Efficacy : Derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of this compound are linked to its ability to induce apoptosis and inhibit tumor growth:
- Mechanism : It targets specific kinases involved in cancer cell proliferation.
- Case Study : In vitro studies demonstrated significant reductions in cell viability and increased apoptosis markers in cancer cell lines treated with triazole derivatives .
Anti-inflammatory Effects
Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties:
- Mechanism : Modulation of inflammatory cytokines and pathways involved in chronic inflammation.
- Case Study : Animal models treated with triazole derivatives showed reduced inflammation markers compared to control groups .
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of several triazole derivatives, including those structurally related to this compound. Results indicated potent activity against resistant strains of bacteria such as MRSA .
-
Cancer Cell Line Studies :
- In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and marked increases in apoptosis markers .
-
Inflammation Models :
- Animal models treated with triazole derivatives demonstrated reduced inflammation markers compared to control groups, indicating a promising avenue for further research into their anti-inflammatory capabilities .
Chemical Reactions Analysis
Hydrolytic Reactions
The amide and ether groups are susceptible to hydrolysis under specific conditions:
Functionalization of the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine moiety undergoes electrophilic substitution and cycloaddition reactions:
Electrophilic Aromatic Substitution
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-3 or C-7 positions of the pyridazine ring .
-
Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ generates bromo/chloro derivatives, enhancing reactivity for cross-coupling .
Cycloaddition Reactions
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for bioconjugation .
Modification of the 4-Methoxyphenyl Group
The methoxy substituent can be demethylated or functionalized:
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Demethylation | BBr₃ (1.0 M in DCM), −78°C → RT | 4-Hydroxyphenyl derivative | |
| Sulfonation | ClSO₃H, pyridine | Sulfonated aryl group (enhances solubility) |
Oxidation and Reduction Pathways
-
Oxidation of Thioether Analogues : If the ethylthio group (not present in this compound but structurally relevant) is oxidized with H₂O₂, it forms sulfoxide/sulfone derivatives.
-
Reduction of Nitro Groups : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups for further derivatization .
Cross-Coupling Reactions
The pyridazine ring participates in palladium-mediated couplings:
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition in triazolo-pyridazines with electron-deficient alkenes, forming fused cyclobutane structures .
Biological Activation Pathways
In pharmacological contexts, enzymatic hydrolysis (e.g., esterases/amidases) releases the free amine, which interacts with biological targets like kinases or microbial enzymes .
Stability Under Physiological Conditions
The compound remains stable at pH 7.4 (PBS buffer, 37°C) for >24 hours but degrades in acidic (pH <3) or alkaline (pH >10) environments via amide/ether cleavage .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its triazolo[4,3-b]pyridazine scaffold, a bicyclic system known for pharmacological relevance. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Molecular Comparison
Substituent Impact on Properties
- Amide vs. Ester Linkages : The butanamide side chain in the target compound may offer superior metabolic stability compared to ester-containing analogs like I-6230, which are prone to hydrolysis .
- Heterocyclic Variations: Replacing the triazolo[4,3-b]pyridazine core with imidazo[1,2-α]pyridine () or pyrazole () alters solubility and target selectivity.
Q & A
Q. What are the recommended safety protocols for handling N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols or dust .
- Emergency Procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption .
- Waste Disposal : Collect residues in labeled hazardous waste containers and follow institutional guidelines for disposal .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Key Steps :
- Core Synthesis : Construct the [1,2,4]triazolo[4,3-b]pyridazine ring via cyclization of hydrazine derivatives with carbonyl-containing intermediates (e.g., using 4-methoxyphenyl-substituted precursors) .
- Etherification : Introduce the ethoxyethyl side chain via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide Coupling : Attach the 2-phenylbutanamide group using coupling agents like EDCI or HOBt in anhydrous solvents .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass Spectrometry (HRMS) : Determine molecular weight accuracy (e.g., ESI-HRMS with <2 ppm error) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer:
- Scaffold Modification : Systematically vary substituents (e.g., methoxyphenyl, ethoxyethyl chain) and assess changes in binding affinity using assays like SPR or fluorescence polarization .
- Computational Docking : Perform molecular docking (e.g., GOLD or AutoDock) to predict interactions with target proteins (e.g., bromodomains) and prioritize analogs with improved binding scores .
- In Vivo Validation : Test top candidates in xenograft models (e.g., murine cancer models) to correlate SAR with tumor growth inhibition .
Q. What methodologies are effective in resolving contradictory data regarding the compound’s pharmacokinetic properties?
Methodological Answer:
- Comparative Metabolism Studies : Use liver microsomes (human/rodent) to identify species-specific metabolic pathways causing discrepancies .
- LC-MS/MS Quantification : Measure plasma/tissue concentrations at multiple time points to assess bioavailability and half-life variability .
- CYP Inhibition Assays : Evaluate cytochrome P450 interactions to explain unexpected drug-drug interactions or clearance rates .
Q. How can computational modeling predict the binding affinity of this compound with target proteins?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate protein-ligand complexes (e.g., BRD4 bromodomain) to analyze stability and key interactions (e.g., hydrogen bonds with His437, π-stacking with Trp81) .
- Free Energy Calculations : Use MM/GBSA or FEP+ to estimate binding free energy and rank analogs .
- Pharmacophore Modeling : Identify critical functional groups (e.g., triazolo ring, methoxyphenyl) required for target engagement .
Q. What experimental approaches assess the metabolic stability and toxicity profiles in preclinical studies?
Methodological Answer:
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) .
- hERG Assay : Evaluate cardiac toxicity risk via patch-clamp electrophysiology to measure hERG channel inhibition .
- Metabolic Stability : Incubate with hepatocytes and quantify parent compound degradation over time using LC-MS .
Notes
- All methodologies are derived from peer-reviewed studies or safety data sheets.
- Advanced questions emphasize experimental design, data reconciliation, and mechanistic analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
